molecular formula C21H22ClN3O3S2 B2803618 N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide CAS No. 850911-23-8

N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide

Cat. No. B2803618
CAS RN: 850911-23-8
M. Wt: 464
InChI Key: NGFKIZYXBUQAOU-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide is a useful research compound. Its molecular formula is C21H22ClN3O3S2 and its molecular weight is 464. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Properties

N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide is part of a broader class of compounds characterized by their benzothiazole core. Such compounds have been extensively studied for their unique chemical properties and versatile applications in scientific research. The chemistry of benzothiazole derivatives, including preparation, properties, and applications, has been thoroughly reviewed, with emphasis on their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. These studies have identified areas of potential interest for further investigation, including unknown analogues of these compounds (Boča, Jameson, & Linert, 2011).

Pharmacological Applications

Benzothiazole derivatives exhibit a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and potential antitumor agents. Some benzothiazole-containing compounds are already in clinical use for treating various diseases and disorders. The structural simplicity and ease of synthesis of 2-arylbenzothiazoles, in particular, make them attractive candidates for the development of new chemotherapeutic agents. This highlights the increasing importance of the benzothiazole nucleus in drug discovery and its potential for the development of new therapeutic agents (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Antioxidant Capacity

Benzothiazole derivatives also play a role in antioxidant capacity assays, such as the ABTS/PP decolorization assay. The reaction pathways underlying these assays have been elucidated, revealing specific interactions between antioxidants and the benzothiazole-derived radicals. This insight is crucial for understanding the antioxidant capacity of various compounds and for the development of assays that can accurately measure this property (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

properties

IUPAC Name

N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S2/c1-2-25-19-17(22)7-6-8-18(19)29-21(25)23-20(26)15-9-11-16(12-10-15)30(27,28)24-13-4-3-5-14-24/h6-12H,2-5,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFKIZYXBUQAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide

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